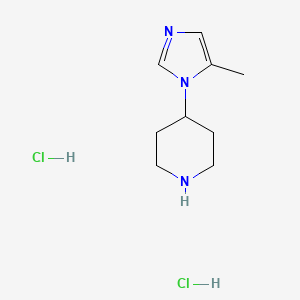

4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride

Description

Key Observations:

- Substituent Position : The 5-methyl group in the target compound reduces steric hindrance compared to 4-methyl analogs, favoring planar imidazole-piperidine orientation.

- Salt vs. Free Base : Dihydrochloride salts exhibit 2–3 orders of magnitude higher aqueous solubility than free bases due to ionic dissociation.

- Tautomerism : 4-Methyl derivatives (e.g., CID 22489010) exhibit tautomeric equilibria between N1–H and N3–H forms, influencing receptor binding.

The dihydrochloride form’s rigid conformation enhances its suitability as a synthetic intermediate for drug discovery, particularly in modulating histamine or opioid receptors.

Properties

IUPAC Name |

4-(5-methylimidazol-1-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-8-6-11-7-12(8)9-2-4-10-5-3-9;;/h6-7,9-10H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSUJXWAAMMNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797237-65-0 | |

| Record name | 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Organic Synthesis

The synthesis of 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride generally involves the following sequential steps:

Preparation of the Imidazole Derivative:

The core imidazole ring with a methyl substitution at the 5-position is synthesized via condensation reactions involving glyoxal, ammonia, and methylating agents. This step often employs conditions such as reflux in ethanol or aqueous media, with catalysts like acids or bases to facilitate cyclization.Functionalization of the Piperidine Ring:

A piperidine precursor, often a halogenated or activated derivative, is prepared through standard alkylation or halogenation reactions. The piperidine ring can be functionalized at the 4-position with reactive groups suitable for coupling.Coupling of Imidazole and Piperidine:

The key step involves nucleophilic substitution or reductive amination to attach the imidazole derivative to the piperidine ring. Typical conditions include:- Solvent: Tetrahydrofuran (THF), ethanol, or acetonitrile

- Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

- Temperature: Controlled between 80°C and 150°C to optimize reaction rate and selectivity

Formation of the Dihydrochloride Salt:

The final step involves protonation of the amine groups with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Industrial Scale Synthesis

Large-scale production employs continuous flow reactors or batch processes with optimized parameters:

- Precise temperature and pressure control

- Use of high-purity reagents and catalysts

- Purification through crystallization, filtration, or chromatography

This approach ensures high throughput, reproducibility, and compliance with pharmaceutical standards.

Research Findings and Optimization Strategies

Yield Enhancement

- Temperature Control: Maintaining low temperatures (~0–5°C) during the initial activation of imidazole derivatives minimizes side reactions.

- Catalyst Selection: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, can significantly improve regioselectivity and yields.

- Purification Techniques: Gradient column chromatography with methanol/dichloromethane improves product isolation.

Characterization and Quality Control

- NMR Spectroscopy: Confirms structural integrity and substitution pattern.

- Mass Spectrometry: Verifies molecular weight and purity.

- HPLC: Ensures >95% purity for research-grade compounds.

Summary of Key Research Findings

| Aspect | Findings |

|---|---|

| Optimal Reaction Conditions | Moderate temperatures (80–150°C), controlled pH, and inert atmospheres improve yield and purity |

| Catalysts | Palladium-based catalysts enhance regioselectivity in cross-coupling reactions |

| Purification | Gradient column chromatography effectively isolates high-purity dihydrochloride salts |

| Storage | Low temperature, inert atmosphere, and light protection extend shelf life |

Chemical Reactions Analysis

4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Scientific Research Applications

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 166.13388 | 138.3 |

| [M+Na]+ | 188.11582 | 149.6 |

| [M+NH4]+ | 183.16042 | 146.4 |

| [M+K]+ | 204.08976 | 145.1 |

| [M-H]- | 164.11932 | 139.9 |

| [M+Na-2H]- | 186.10127 | 144.4 |

| [M]+ | 165.12605 | 140.1 |

| [M]- | 165.12715 | 140.1 |

Medicinal Chemistry

4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride has garnered attention for its potential therapeutic applications, particularly as a pharmacological agent in the treatment of various diseases.

Key Areas of Application :

- Antimicrobial Activity : Research indicates that compounds containing imidazole and piperidine structures exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Neurological Research : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety or depression.

Analytical Chemistry

The compound is utilized in analytical chemistry for various purposes:

- Chromatography : It serves as a standard or reference material in chromatographic techniques due to its well-defined chemical structure.

- Spectroscopy : The unique spectral properties of this compound allow for its use in spectroscopic analysis, aiding in the identification and quantification of similar compounds.

Biochemical Studies

In biochemical research, this compound is explored for its interactions with biological systems:

- Enzyme Inhibition Studies : The imidazole ring can interact with metal ions, making it a candidate for studying enzyme inhibition mechanisms.

- Cell Culture Applications : It is used in cell culture studies to assess cellular responses to various stimuli and its effects on cell viability and proliferation.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Substituted Imidazole Groups

4-(4-Methyl-1H-imidazol-5-yl)piperidine Hydrochloride

- Molecular Formula : C₉H₁₆ClN₃ (Molar Mass: 201.7 g/mol) .

- Key Difference: The imidazole methyl group is at the 4-position instead of the 5-position.

4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride

Piperidine Dihydrochlorides with Benzyloxyimino Substituents

A series of 3-amino-4-(dimethoxybenzyloxyimino)piperidine dihydrochlorides (e.g., compounds 13c–13g in ) share the piperidine dihydrochloride core but differ in substituents:

- Key Observations: Substituent positioning on the benzyloxyimino group significantly impacts melting points (e.g., 13g with methylenedioxy has the lowest melting point). Similar molecular ion peaks (m/z 278) suggest comparable stability in mass spectrometry.

Pyrimidine-Imidazole Hybrids

Compounds 19 and 20 () are dihydrochloride salts with pyrimidine-imidazole scaffolds:

- 19 : 3-(3-Fluorophenyl)-N-2-[2-(4-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride.

- 20 : 3-(3-Fluorophenyl)-N-2-[2-(5-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine dihydrochloride.

- Synthesis Note: These compounds were synthesized in a 15:1 ratio, indicating challenges in regioselective imidazole substitution.

Pharmacologically Active Piperidine Derivatives

- Its structure (C₂₁H₂₅ClN₂O₃·2HCl) highlights how aromatic substituents and ring systems influence therapeutic activity .

Molecular Properties

| Compound | Molecular Formula | Key Substituent | Notable Feature |

|---|---|---|---|

| Target Compound | C₉H₁₅N₃·2HCl | 5-Methylimidazole | Piperidine core, dihydrochloride salt |

| 4-(4-Methylimidazol-5-yl)piperidine HCl | C₉H₁₆ClN₃ | 4-Methylimidazole | Structural isomer |

| 13c–13g Derivatives | C₁₄H₂₁N₃O₂·2HCl | Dimethoxybenzyloxyimino | Variable melting points |

Biological Activity

4-(5-Methyl-1H-imidazol-1-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the molecular formula C9H17Cl2N3 and a molecular weight of approximately 238.16 g/mol, this compound incorporates a piperidine ring substituted with a 5-methyl-1H-imidazole moiety. This structural arrangement suggests significant interactions with various biological targets, which are crucial for its pharmacological applications.

The dihydrochloride form of this compound enhances its solubility in polar solvents, making it suitable for biological studies. The synthesis involves multi-step organic techniques to ensure high purity and yield, which is essential for evaluating its biological activity effectively.

Biological Activity

Mechanisms of Action

Research indicates that this compound interacts with multiple biological targets, potentially acting as an enzyme inhibitor or modulator of receptor activity. These interactions are critical for understanding its therapeutic potential across various diseases.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the compound's interaction with sodium hydrogen exchanger-1 (NHE-1) demonstrated that related compounds exhibited potent inhibitory effects, suggesting that similar mechanisms may be present in this compound .

- Cancer Research : In xenograft mouse models, compounds structurally related to this compound displayed anti-tumor activities, particularly against mutant NRAS cells, indicating selective lethality towards cancerous cells while sparing normal cells .

- Neuroprotective Effects : Other studies have explored the neuroprotective properties of imidazole derivatives, suggesting that compounds like this compound could play a role in protecting dopaminergic neurons from degeneration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 4-(1-Methyl-1H-imidazol-5-YL)piperidine dihydrochloride | C9H17Cl2N3 | Different imidazole substitution position |

| 4-(5-Methyl-1H-imidazol-2-yl)piperidine | C9H15N3 | Variation in imidazole position affects activity |

| 4-(5-Methylimidazolyl)-piperidine | C9H15N3 | Lacks dihydrochloride form |

The unique substitution pattern on both the piperidine and imidazole rings of this compound significantly influences its pharmacological properties compared to its analogs.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Initial findings suggest favorable pharmacokinetic properties, which warrant further investigation into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-methyl-1H-imidazol-1-yl)piperidine dihydrochloride?

- Methodological Answer : Synthesis typically involves coupling a protected piperidine derivative with a methyl-substituted imidazole, followed by deprotection and salt formation. For example:

Protection : Use tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) .

Coupling : React the protected piperidine with 5-methyl-1H-imidazole under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) or via nucleophilic substitution .

Deprotection : Remove the Boc group using HCl in dioxane or trifluoroacetic acid.

Salt Formation : Treat the free base with hydrochloric acid to yield the dihydrochloride salt .

- Validation : Confirm reaction progress via thin-layer chromatography (TLC) and intermediate purity by H NMR.

Q. How can the structural integrity and purity of this compound be validated?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass 226.1066 g/mol for related piperidine-imidazole derivatives) .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures and assess stereochemistry .

- HPLC : Reverse-phase HPLC with UV detection to quantify purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact .

- In case of exposure: Rinse eyes with water for 15 minutes (if splashed) or wash skin with soap and water .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

- Approach :

- Dose-Response Studies : Test activity across a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Reproducibility : Validate results in multiple cell lines (e.g., HEK293 vs. CHO-K1) and under controlled pH/temperature .

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to identify trends .

Q. What is the impact of the dihydrochloride salt on pharmacokinetics?

- Solubility : The salt form enhances aqueous solubility, improving bioavailability in in vivo models .

- Stability : Dihydrochloride salts reduce hygroscopicity compared to free bases, aiding long-term storage .

- Case Study : Analogous piperidine salts (e.g., vapitadine dihydrochloride) show improved blood-brain barrier penetration in preclinical models .

Q. How can computational modeling predict target interactions for this compound?

- Strategies :

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., serotonin or histamine receptors) based on imidazole-piperidine pharmacophores .

- Dynamic Simulations : Perform molecular dynamics (MD) in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, pH 7.4) .

Q. What challenges arise in establishing structure-activity relationships (SAR)?

- Key Issues :

- Steric Effects : Substituents on the imidazole ring (e.g., methyl vs. trifluoromethyl) alter receptor affinity .

- Conformational Flexibility : Piperidine ring puckering affects binding to G-protein-coupled receptors (GPCRs) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.